molecular formula C14H20ClN3OS B4107903 2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride

2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B4107903
M. Wt: 313.8 g/mol
InChI Key: NXUOHSOHAUMUEN-UHFFFAOYSA-N
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Description

2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride is a compound belonging to the thienopyrimidine class of heterocyclic compounds. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives typically involves the cyclization of thiophene derivatives with various reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid to yield thienopyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives often involves large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Common industrial methods include the use of formic acid or triethyl orthoformate for cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the PI3K pathway, which is involved in cell growth and survival . By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the oxolan-2-ylmethyl group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS.ClH/c1-8-9(2)19-14-12(8)13(16-10(3)17-14)15-7-11-5-4-6-18-11;/h11H,4-7H2,1-3H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUOHSOHAUMUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)NCC3CCCO3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
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2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
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2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
Reactant of Route 4
2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
Reactant of Route 5
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2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
Reactant of Route 6
2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride

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